

Comparative analysis of Cathepsin G activity in different inflammatory conditions

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Comparative Analysis of Cathepsin G Activity in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Cathepsin G (CTSG) is a neutral serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, Cathepsin G is released into the extracellular space where it plays a multifaceted role in the progression of various inflammatory diseases.[1][2] Its functions include pathogen clearance, modification of cytokines and chemokines, and degradation of extracellular matrix components.[3][4] Dysregulation of its activity is a key feature in the pathology of several chronic inflammatory conditions, making it a significant biomarker and a potential therapeutic target.[1][3]

This guide provides a comparative overview of Cathepsin G activity across several major inflammatory diseases, supported by experimental data and detailed methodologies.

Data Presentation: Cathepsin G Activity Across Inflammatory Diseases

The activity and concentration of Cathepsin G are significantly elevated in various inflammatory conditions compared to healthy controls. The following table summarizes key quantitative findings from the literature.



Inflammatory Condition	Sample Type	Key Findings	Reference(s)
Rheumatoid Arthritis (RA)	Synovial Fluid	Significantly increased concentration and activity compared to healthy controls or osteoarthritis patients. [3][5][6] Activity measured at 16.4 +/-6.2 IU/I in RA vs. 0.53 +/- 0.4 IU/I in peripheral blood.[7]	[3][5][6][7]
Psoriasis & Psoriatic Arthritis (PsA)	Psoriatic Lesions / Serum / Synovial Fluid	Expression is significantly higher in psoriatic lesions.[8] Mean activity increased by 55-70% in actively spreading plaque lesions vs. controls.[9] Serum levels in PsA patients (median 1.09 ng/mL) are significantly higher than in healthy controls (median 0.02 ng/mL).[4][10]	[4][8][9][10]
Inflammatory Bowel Disease (IBD)	Colonic Biopsies / Fecal Supernatants	Overexpressed in colonic biopsies from patients with Ulcerative Colitis (UC).[11][12] Fecal supernatants from UC patients show high Cathepsin G levels, which correlate with increased colonic	[1][11][13][14]



		permeability.[11][13] Detected extracellularly in the small intestine of Crohn's disease patients.[1]	
Chronic Obstructive Pulmonary Disease (COPD)	Bronchoalveolar Lavage Fluid (BALF) / Serum	High activity in BALF is indicated by an 80% decrease in its substrate, PLTP.[15] Serum levels of Cathepsin G-generated elastin fragments are significantly elevated compared to healthy controls.[16]	[15][16]

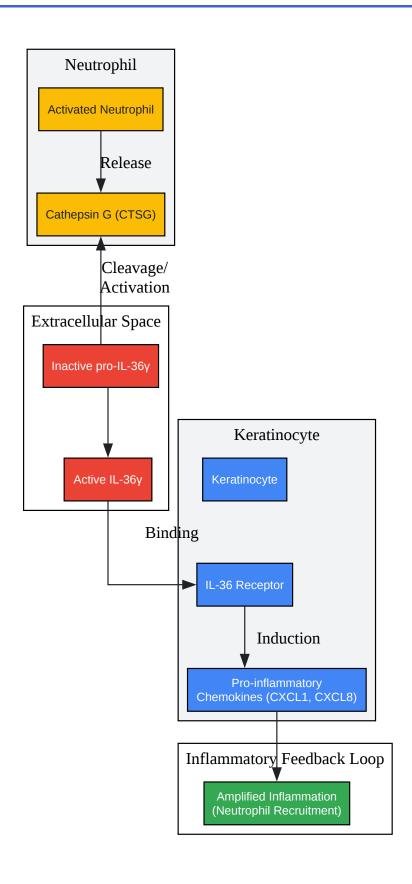
Signaling Pathways Involving Cathepsin G

Cathepsin G exerts its pro-inflammatory effects through several mechanisms, most notably by activating other signaling molecules and receptors.

In psoriasis, Cathepsin G plays a crucial role in activating the pro-inflammatory cytokine Interleukin-36 gamma (IL-36y).[17][18] Neutrophils in psoriatic lesions release Cathepsin G, which cleaves the inactive pro-IL-36y into its highly active form. This active IL-36y then binds to its receptor (IL-36R) on keratinocytes, triggering a downstream signaling cascade that results in the production of chemokines like CXCL1 and CXCL8. These chemokines, in turn, recruit more neutrophils to the site, creating a self-amplifying loop of inflammation.[17]

In the context of Ulcerative Colitis, Cathepsin G activates Protease-Activated Receptor 4 (PAR4) on the surface of colonic epithelial cells.[11][12] This activation leads to the disruption of tight junctions and an increase in epithelial barrier permeability, allowing luminal antigens to penetrate the tissue and perpetuate the inflammatory response.[11][13]





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Cathepsin G-mediated activation of IL-36y in Psoriasis.



Experimental Protocols

Accurate measurement of Cathepsin G activity is critical for research and clinical studies. Below are detailed protocols for two common methodologies.

Spectrophotometric Activity Assay

This method measures Cathepsin G activity by detecting the cleavage of a chromogenic substrate.

Principle: The enzyme cleaves a specific synthetic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is measured spectrophotometrically at 410 nm and is directly proportional to the Cathepsin G activity in the sample.[19]

· Reagents:

- o Assay Buffer: 100 mM HEPES, pH 7.5.
- Substrate Stock: 20 mM N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide in Dimethyl Sulfoxide (DMSO).
- Sample: Purified enzyme, cell lysate, or biological fluid (e.g., synovial fluid, BALF).

Procedure:

- Prepare the reaction mixture in a 96-well plate. For each well, add 160 μL of Assay Buffer and 20 μL of Substrate Stock.
- \circ Add 20 μ L of the sample to the test wells and 20 μ L of deionized water or buffer to the blank wells.
- Incubate the plate at 37°C.
- Immediately begin monitoring the increase in absorbance at 410 nm every minute for at least 15-30 minutes using a microplate reader.
- \circ Calculate the rate of reaction (\triangle A410nm/minute) from the linear portion of the curve.



- Subtract the rate of the blank from the rate of the sample wells.
- Convert the rate to enzymatic activity (e.g., in μmol/min or Units/mL) using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).[19]

FRET-Based Activity Assay

Fluorescence Resonance Energy Transfer (FRET) assays offer high sensitivity for detecting protease activity in complex biological samples, including at the cell surface.[20][21][22]

- Principle: A specific peptide substrate is synthesized with a fluorescent donor and a
 quencher molecule at opposite ends. In its intact state, the quencher suppresses the donor's
 fluorescence. When Cathepsin G cleaves the peptide, the donor and quencher are
 separated, resulting in an increase in fluorescence that can be quantified.
- Reagents:
 - FRET Substrate: A highly specific peptide substrate for Cathepsin G labeled with a FRET pair (e.g., Abz/EDDnp).
 - Assay Buffer: Phosphate-Buffered Saline (PBS) or other suitable buffer.
 - Sample: Biological fluids (sputum, BALF) or isolated cells (neutrophils).
 - Inhibitor Control: A specific Cathepsin G inhibitor to confirm substrate specificity.
- Procedure (for soluble activity):
 - Thaw samples (e.g., sputum supernatant) and FRET substrate on ice.
 - In a black 96-well plate, add the sample to the appropriate wells. Include a negative control with a specific Cathepsin G inhibitor incubated with the sample for 10 minutes prior to substrate addition.
 - Add the FRET substrate to all wells to initiate the reaction.
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

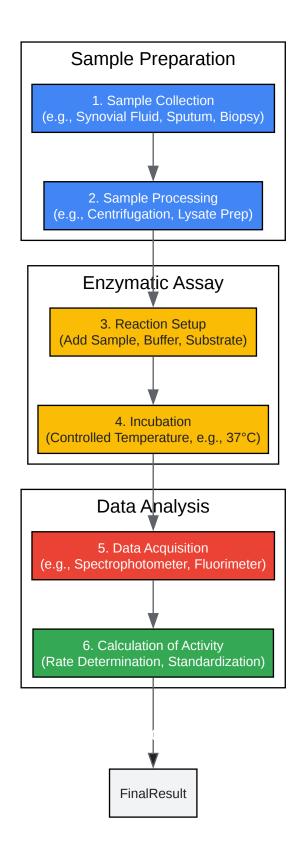






- Measure the fluorescence intensity at the donor's emission wavelength over time (e.g., every 2 minutes for 1 hour). The excitation wavelength should be set for the donor fluorophore.
- Determine the initial reaction velocity (RFU/min) from the linear slope of the fluorescence curve.
- Activity is proportional to the slope. A standard curve using known concentrations of purified active Cathepsin G can be used for absolute quantification.





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General experimental workflow for measuring Cathepsin G activity.



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